ethyl (2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that features multiple functional groups, including a bromophenyl group, a pyrrole ring, a naphthyl group, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include 4-bromobenzaldehyde, 2,5-dimethylpyrrole, and 2-methoxy-1-naphthaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrrole ring through condensation reactions.
Cyclization: Formation of the thiazolopyrimidine core via cyclization reactions.
Functional Group Modifications: Introduction of the ethyl ester group and other functional groups through various organic transformations.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new groups to the existing structure.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications, such as drug development for specific diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific applications. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazolopyrimidine derivatives or compounds with similar functional groups. Examples include:
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrrole Derivatives: Compounds with similar pyrrole rings but different functional groups.
Naphthyl Derivatives: Compounds with similar naphthyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its complex structure may confer unique properties that are not found in simpler compounds.
Properties
Molecular Formula |
C39H32BrN3O4S |
---|---|
Molecular Weight |
718.7 g/mol |
IUPAC Name |
ethyl (2E)-2-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C39H32BrN3O4S/c1-5-47-38(45)34-35(26-12-7-6-8-13-26)41-39-43(36(34)33-30-14-10-9-11-25(30)15-20-31(33)46-4)37(44)32(48-39)22-27-21-23(2)42(24(27)3)29-18-16-28(40)17-19-29/h6-22,36H,5H2,1-4H3/b32-22+ |
InChI Key |
DCGOCNUUHHYXJM-WEMUVCOSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=C(N(C(=C5)C)C6=CC=C(C=C6)Br)C)/S2)C7=CC=CC=C7 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=C(N(C(=C5)C)C6=CC=C(C=C6)Br)C)S2)C7=CC=CC=C7 |
Origin of Product |
United States |
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